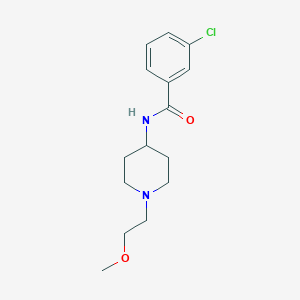

3-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Medicinal Chemistry

Development of Serotonin Receptor Agonists : A study by Sonda et al. (2003) involved synthesizing benzamide derivatives, including compounds similar to 3-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, as serotonin 4 (5-HT4) receptor agonists for gastrointestinal motility. They found that certain derivatives exhibited favorable pharmacological profiles but had low oral bioavailability due to poor intestinal absorption rates (Sonda et al., 2003).

Inhibitors of Presynaptic Choline Transporter : Bollinger et al. (2015) synthesized 4-methoxy-3-(piperidin-4-yl) benzamides to explore structure-activity relationships (SAR) for novel inhibitors of the presynaptic choline transporter. This research aimed to understand better the molecular interactions involved in choline transport inhibition (Bollinger et al., 2015).

Gastrointestinal Motility Enhancement : Another study by Sonda et al. (2004) synthesized benzamide derivatives to investigate their effects on gastrointestinal motility. They reported that benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives accelerated gastric emptying and increased the frequency of defecation (Sonda et al., 2004).

Pharmacology and Therapeutics

Neuroleptic Activity Studies : Iwanami et al. (1981) conducted research on benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics. They evaluated their inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity (Iwanami et al., 1981).

Analgesic Effects of δ-Opioid Agonists : A study by Nozaki et al. (2012) investigated the analgesic effects of certain δ-opioid agonists in mice. They found that these agonists, structurally related to the subject compound, showed good analgesic and antidepressive effects, suggesting potential for chronic pain treatment (Nozaki et al., 2012).

Synthesis and Characterization

Synthesis and Bioactivity of Benzamide Complexes : Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their in vitro antibacterial activity. They found that copper complexes exhibited better activities than free ligands and standard antibiotics against certain bacteria (Khatiwora et al., 2013).

Antagonist Synthesis for CCR5 Receptor : Cheng De-ju (2014) synthesized novel non-peptide CCR5 antagonists from piperidin-4-one. These compounds exhibited certain bioactivities, indicating their potential as CCR5 receptor antagonists (Cheng De-ju, 2014).

Mechanism of Action

Target of Action

A structurally similar compound, 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide, has been reported to target the bifunctional protein glmu in haemophilus influenzae . This protein plays a crucial role in the biosynthesis of bacterial cell walls.

Mode of Action

Piperidine derivatives, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities . The ether linkage between the piperidine ring and the rest of the molecule is often crucial to the inhibitory effect .

Biochemical Pathways

Piperidine derivatives are known to interact with multiple biochemical pathways, depending on their specific structure and the nature of their substituents .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including antiproliferative activity by inhibiting tubulin polymerization .

Properties

IUPAC Name |

3-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNORNZWRONGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate](/img/structure/B2477354.png)

![(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one](/img/structure/B2477358.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2477365.png)

![6-Oxaspiro[2.5]octane-1-carbohydrazide](/img/structure/B2477368.png)

![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)

![1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2477374.png)